1H-Indazole-1-ethanol, 6-chloro-5-fluoro-3-(4-hydroxyphenyl)-
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Overview
Description
1H-Indazole-1-ethanol, 6-chloro-5-fluoro-3-(4-hydroxyphenyl)- is a complex organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
The synthesis of 1H-Indazole-1-ethanol, 6-chloro-5-fluoro-3-(4-hydroxyphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often involve the use of hydrazine and various catalysts to facilitate the formation of the indazole ring. Industrial production methods may employ transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, to achieve higher yields and purity .
Chemical Reactions Analysis
1H-Indazole-1-ethanol, 6-chloro-5-fluoro-3-(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme interactions and receptor binding due to its unique structural features. In medicine, derivatives of this compound have shown potential as anticancer, antiviral, and anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 1H-Indazole-1-ethanol, 6-chloro-5-fluoro-3-(4-hydroxyphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Compared to other indazole derivatives, 1H-Indazole-1-ethanol, 6-chloro-5-fluoro-3-(4-hydroxyphenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
1H-Indazole-3-carboxylic acid: Known for its anti-inflammatory properties.
6-Chloro-1H-indazole: Used in the synthesis of various pharmaceuticals.
5-Fluoro-1H-indazole: Studied for its potential anticancer activity.
These compounds share the indazole core structure but differ in their substituents, leading to variations in their reactivity and applications.
Properties
CAS No. |
680613-31-4 |
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Molecular Formula |
C15H12ClFN2O2 |
Molecular Weight |
306.72 g/mol |
IUPAC Name |
4-[6-chloro-5-fluoro-1-(2-hydroxyethyl)indazol-3-yl]phenol |
InChI |
InChI=1S/C15H12ClFN2O2/c16-12-8-14-11(7-13(12)17)15(18-19(14)5-6-20)9-1-3-10(21)4-2-9/h1-4,7-8,20-21H,5-6H2 |
InChI Key |
SBEVKBAZEXMZCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C3=CC(=C(C=C32)F)Cl)CCO)O |
Origin of Product |
United States |
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